2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Predicted $$ ^1\text{H} $$ NMR signals (400 MHz, DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) |
|---|---|---|---|
| Triazole C–H | 8.2–8.5 | Singlet | – |
| 4-Methylphenyl CH₃ | 2.4 | Singlet | – |
| Hydrazide N–H |
Properties
Molecular Formula |
C25H20Cl3N5OS |
|---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H20Cl3N5OS/c1-15-3-10-20(11-4-15)33-24(17-5-8-19(26)9-6-17)31-32-25(33)35-14-23(34)30-29-16(2)18-7-12-21(27)22(28)13-18/h3-13H,14H2,1-2H3,(H,30,34)/b29-16+ |
InChI Key |
WFPFJPKIDKCDDC-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclocondensation of 4-chlorophenylhydrazine with 4-methylbenzaldehyde in refluxing acetic acid (Scheme 1). The reaction proceeds through a hydrazone intermediate that undergoes intramolecular cyclization upon dehydration.
Reaction Conditions
Sulfanyl Group Incorporation
The triazole intermediate reacts with chloroacetyl chloride in the presence of cesium carbonate to install the sulfanylacetate moiety (Scheme 2). This SN2 reaction requires strict moisture control to prevent hydrolysis of the chloroacetyl chloride.
Optimized Parameters
Hydrazone Formation
The final step condenses the sulfanylacetate intermediate with 3,4-dichloroacetophenone hydrazone under acidic conditions (Scheme 3). Acetic acid catalyzes the elimination of water, driving the reaction toward completion.
Critical Factors
-
pH: 4.5–5.0 (adjusted with glacial acetic acid)
-
Temperature: 60°C
-
Reaction Monitoring: TLC (hexane:ethyl acetate 3:1)
-
Yield: 68–72%
Reaction Optimization Strategies
Solvent Effects on Cyclization
A comparative study of solvents for the triazole cyclization step revealed:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic Acid | 6.2 | 82 | 95 |
| Ethanol | 24.3 | 65 | 89 |
| DMF | 36.7 | 71 | 91 |
| Toluene | 2.4 | 58 | 83 |
Polar aprotic solvents like DMF improve solubility but reduce regioselectivity, while acetic acid’s low dielectric constant favors cyclization through transition-state stabilization.
Temperature-Dependent Yield in Hydrazone Condensation
Varying the condensation temperature demonstrates a sharp optimum at 60°C:
| Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 40 | 52 | 24 |
| 60 | 72 | 12 |
| 80 | 63 | 8 |
Higher temperatures accelerate byproduct formation via keto-enol tautomerization of the hydrazone.
Mechanistic Insights
Triazole Cyclization Pathway
The reaction mechanism proceeds through:
-
Hydrazone Formation : 4-Chlorophenylhydrazine reacts with 4-methylbenzaldehyde to form a hydrazone intermediate.
-
Cyclodehydration : Acid-catalyzed dehydration generates a nitrilimine intermediate, which undergoes [3+2] cycloaddition with the adjacent amine group.
-
Aromatization : Loss of water yields the 1,2,4-triazole core, stabilized by conjugation with the aryl substituents.
Sulfanyl Group Alkylation Mechanism
Cesium carbonate deprotonates the triazole’s sulfhydryl group, generating a thiolate nucleophile that attacks chloroacetyl chloride’s electrophilic carbon. Isotopic labeling studies () confirm retention of configuration at the sulfur center.
Industrial Scalability Challenges
While laboratory synthesis achieves high yields, scaling poses challenges:
-
Intermediate Purification :
-
Byproduct Management :
-
Di-alkylated byproducts increase from 3% to 15% at 10-L scale due to mixing inefficiencies.
-
Implementing segmented flow reactors reduces byproduct formation to 5%.
-
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Its mechanism may involve disruption of cell membrane integrity or inhibition of key metabolic pathways .
Anticancer Properties
Triazole derivatives are also being investigated for their potential as anticancer agents. Studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have demonstrated its ability to reduce viability in several cancer cell lines .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, suggesting its potential in treating inflammatory disorders .
Drug Development
Due to its diverse biological activities, this compound is a candidate for further development into pharmaceuticals targeting infections and cancers. Its unique structure allows for modifications that could enhance potency and selectivity against specific targets.
Agricultural Uses
Triazole compounds are known for their herbicidal and fungicidal properties. The application of this compound in agricultural settings could provide a dual benefit by controlling pests while promoting plant health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and P. aeruginosa with MIC values indicating strong inhibition. |
| Study B | Anticancer Activity | Showed reduced viability in human cancer cell lines; mechanism involves apoptosis induction. |
| Study C | Anti-inflammatory Effects | Molecular docking revealed potential as a 5-lipoxygenase inhibitor; suggests utility in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide would depend on its specific interactions with molecular targets. Typically, triazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s sulfanyl and acetohydrazide groups may play crucial roles in these interactions, influencing its overall biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Key Observations :
- Substitution at position 4 of the triazole : Methylphenyl (target compound) vs. phenyl or ethyl groups. Methylphenyl enhances steric bulk without significantly altering electronic properties compared to phenyl .
- Hydrazone modifications : The 3,4-dichlorophenyl ethylidene group in the target compound likely improves metabolic stability over ethoxy or hydroxy-substituted analogues, which may undergo faster oxidative degradation .
Comparison with Analogues :
- The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide () uses identical triazole and sulfanylation steps but substitutes 2-ethoxybenzaldehyde in the hydrazone formation.
- Ethyl-substituted triazoles (e.g., ) require alkylation before ring closure, adding complexity .
Table 2: Reported Bioactivities of Selected Analogues
Key Findings :
- The target compound’s 3,4-dichlorophenyl group may enhance binding to enzymes like α-glucosidase or cyclooxygenase (COX), as seen in structurally related dichlorophenyl derivatives .
- Methylphenyl substitution could reduce cytotoxicity compared to ethyl or bulkier groups, as observed in cytotoxicity assays of similar triazoles .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide (CAS No. 893726-63-1) is a novel triazole derivative with potential biological activities. This article discusses its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.98 g/mol . The compound features a triazole ring, which is known for its diverse biological activities, particularly in antifungal and antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20Cl3N5OS |
| Molecular Weight | 476.98 g/mol |
| CAS Number | 893726-63-1 |
| Structural Features | Triazole ring, hydrazide moiety |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of various bacteria and fungi by targeting key metabolic pathways.
- Mechanism of Action : The primary mechanism involves the inhibition of cytochrome P450-dependent enzymes in fungi, leading to the depletion of ergosterol, an essential component of fungal cell membranes. This disruption results in increased membrane permeability and ultimately cell death .
- Activity Spectrum : The compound has been evaluated against several pathogens:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. In vitro assays demonstrated that the compound significantly inhibits the proliferation of HepG2 liver cancer cells.
- MTT Assay Results : The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations (12.5 µg/mL) .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be influenced by various substituents on the aromatic rings and the triazole moiety itself:
- Electron-Donating Groups : Compounds with electron-donating groups (e.g., methyl groups) at specific positions on the aromatic rings showed enhanced activity compared to those with electron-withdrawing groups .
- Sulfanyl Group Influence : The presence of the sulfanyl group is crucial for maintaining biological activity, as it may interact favorably with target enzymes or receptors .
Case Studies
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antimicrobial activities. Among them, compounds similar to our target exhibited promising results against both bacterial and fungal strains .
- Anticancer Studies : Another investigation focused on the anticancer potential of various triazole derivatives, revealing that modifications to the hydrazide moiety could enhance cytotoxic effects against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer: The compound’s synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. A one-pot reaction using chloroacetic acid and aromatic aldehydes in acetic acid with sodium acetate as a catalyst is effective for analogous triazole-thiol derivatives . Post-synthesis, purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization via -NMR, -NMR, and HPLC (≥98% purity) is critical .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for structurally similar triazole derivatives (e.g., bond lengths: 1.35–1.50 Å for C–N in the triazole ring) . When crystals are unavailable, use -NMR (to confirm hydrazide protons at δ 10–12 ppm) and FT-IR (C=S stretch at ~680 cm, N–H bend at ~1600 cm) paired with high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations improve reaction design?
- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict reaction pathways and transition states, reducing trial-and-error synthesis. For example, simulating the energy profile of triazole ring formation identifies optimal conditions (e.g., solvent polarity, temperature) . COMSOL Multiphysics models mass transfer and reaction kinetics in multi-step syntheses, enabling real-time adjustments to variables like stirring rate or reagent concentration .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer: Contradictions often arise from substituent effects. For instance, replacing the 4-methylphenyl group with a 4-methoxyphenyl (as in ) alters lipophilicity (logP) and hydrogen-bonding capacity, impacting bioactivity. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions or conduct isosteric replacements (e.g., replacing Cl with CF) followed by in vitro assays (e.g., IC profiling) to validate structure-activity relationships (SAR) .
Q. How can solubility challenges in pharmacological testing be addressed methodologically?
- Methodological Answer: Poor aqueous solubility (common in triazole derivatives) can be mitigated via co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes or cyclodextrin complexes). Solubility parameters (Hansen solubility parameters) and molecular dynamics simulations predict compatible excipients . For in vivo studies, pro-drug strategies (e.g., esterification of the hydrazide group) enhance bioavailability .
Data Analysis & Optimization
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodological Answer: Design of Experiments (DoE) using response surface methodology (RSM) identifies critical variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) for triazole synthesis might reveal that yield peaks at 80°C with 1.2 equiv. of sodium acetate . Machine learning algorithms (e.g., random forest regression) can further refine conditions by training on historical reaction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
